molecular formula C36H48N8O8 B13747681 acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Cat. No.: B13747681
M. Wt: 720.8 g/mol
InChI Key: KCRHXDAMBLANFW-KCBHMQOLSA-N
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Description

This compound is a complex benzyl carbamate derivative with a peptide-like backbone. Its molecular formula is C₄₄H₅₅N₅O₆ (molecular weight: 749.9 g/mol), featuring multiple stereocenters (5 defined chiral centers) and a 4-methoxynaphthalenyl substituent . Key structural attributes include:

  • Benzyl carbamate group: Provides stability and modulates solubility.
  • 4-Methoxynaphthalenyl moiety: A hydrophobic aromatic group that may enhance binding to hydrophobic pockets in biological targets.
  • Acetic acid counterion: Likely improves solubility in aqueous media.

Physicochemical properties include a high XLogP3 value of 6.6, indicating significant lipophilicity, and a topological polar surface area of 158 Ų, suggesting moderate permeability .

Properties

Molecular Formula

C36H48N8O8

Molecular Weight

720.8 g/mol

IUPAC Name

acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H44N8O6.C2H4O2/c1-21(39-34(46)48-20-22-10-4-3-5-11-22)31(43)41-27(15-9-17-30(37)38)33(45)42-26(14-8-16-29(35)36)32(44)40-24-18-23-12-6-7-13-25(23)28(19-24)47-2;1-2(3)4/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H3,35,36)(H3,37,38)(H,39,46)(H,40,44)(H,41,43)(H,42,45);1H3,(H,3,4)/t21-,26-,27-;/m0./s1

InChI Key

KCRHXDAMBLANFW-KCBHMQOLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCC(=N)N)C(=O)N[C@@H](CCCC(=N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.CC(=O)O

Canonical SMILES

CC(C(=O)NC(CCCC(=N)N)C(=O)NC(CCCC(=N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.CC(=O)O

Origin of Product

United States

Biological Activity

The compound acetic acid; benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate is a complex organic molecule with potential applications in pharmaceutical development and biochemical research. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{W}}

Where XX, YY, ZZ, and WW denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The specific interactions of this compound with biological systems are influenced by its structural features, including functional groups that facilitate enzyme interactions and receptor binding.

Pharmacological Applications

1. Anticancer Activity:
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of benzyl sulfonamide have shown to inhibit human alkaline phosphatase (ALP) enzymes, which are often overexpressed in cancerous tissues. In vitro studies revealed that certain derivatives had IC50 values significantly lower than standard anticancer drugs, suggesting potential for therapeutic use .

2. Enzyme Inhibition:
The compound's structure suggests it may act as an enzyme inhibitor. Research has demonstrated that compounds with similar functional groups can modulate the activity of various enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis .

3. Cardiovascular Effects:
Some sulfonamide derivatives have been reported to affect cardiovascular parameters by altering perfusion pressure and coronary resistance. For example, a study indicated that specific benzene sulfonamide derivatives could decrease coronary resistance in a dose-dependent manner, suggesting their utility in managing cardiovascular diseases .

The biological activity of the compound may be attributed to several mechanisms:

  • Receptor Binding: The structural components allow for binding to specific receptors involved in cellular signaling pathways.
  • Calcium Channel Modulation: Similar compounds have been shown to interact with calcium channels, affecting vascular tone and blood pressure regulation .
  • Metabolic Pathway Interactions: The compound may influence metabolic enzymes, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 0.42 µM to 5 µM, indicating their potential as lead compounds for further development .

Study 2: Cardiovascular Impact

In an experimental model assessing the effects of benzene sulfonamide derivatives on cardiovascular health, it was found that specific compounds significantly reduced blood pressure and improved coronary flow metrics compared to controls. This suggests a promising avenue for treating hypertension and related conditions .

Data Table: Summary of Biological Activities

Biological ActivityCompound DerivativeIC50 Value (µM)Reference
AnticancerBenzyl Sulfonamide0.42
Cardiovascular Effects4-(2-aminoethyl)-benzenesulfonamideN/A
Enzyme InhibitionVarious Sulfonamide DerivativesN/A

Comparison with Similar Compounds

Key Observations:

  • Target Compound exhibits exceptional structural complexity due to its extended peptide backbone and aromatic substituents, unlike simpler esters (e.g., benzyl acetate) .
  • Azetidinone derivatives (e.g., ) incorporate β-lactam-like rings, offering distinct reactivity compared to the target’s linear peptide chain.

Key Observations:

  • The target compound’s synthesis likely requires advanced peptide coupling techniques, contrasting with straightforward esterification (benzyl acetate) .
  • Aza-Wittig reactions (e.g., ) enable efficient generation of carbamate-protected ketimines but lack the peptide elongation steps needed for the target compound.

Physicochemical Properties

Compound XLogP3 Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Key Applications
Target Compound 6.6 158 6 donors, 7 acceptors Potential protease inhibitors
Benzyl Acetate 2.1 26.3 0 donors, 2 acceptors Flavoring agent (fruity notes)
Fmoc-N-Benzylglycine 4.1 75.6 2 donors, 4 acceptors Peptide synthesis intermediate
(S,R)-1a (Benzodioxane) 1.8 49.8 1 donor, 4 acceptors Nicotinic receptor modulation

Key Observations:

  • The target’s high XLogP3 and moderate polar surface area suggest it may cross cell membranes but with lower efficiency than smaller carbamates (e.g., benzodioxane derivatives ).
  • Benzyl acetate ’s low polarity makes it ideal for volatile flavor applications, whereas the target’s hydrophobicity may favor lipid-rich biological targets .

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